6-Iodo-benzo[d][1,3]oxazin-4-one
Description
Significance of Benzoxazinone (B8607429) Scaffolds in Organic Synthesis and Medicinal Chemistry
Benzoxazinone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple, unrelated biological targets. benthamscience.comnih.govresearchgate.net This versatility makes them attractive starting points for the development of new therapeutic agents. benthamscience.comnih.gov The benzoxazinone core is found in a variety of biologically active molecules, including natural products, and has been investigated for a wide range of pharmacological activities. mdpi.comresearchgate.net
The significance of benzoxazinones extends to their utility in organic synthesis. They serve as valuable intermediates for the construction of more complex heterocyclic systems, such as quinazolinones, which also exhibit a broad spectrum of biological activities. bu.edu.eg The reactivity of the benzoxazinone ring allows for various chemical transformations, making it a versatile building block for synthetic chemists. mdpi.com
Key Biological Activities of Benzoxazinone Derivatives:
| Biological Activity | Reference |
| Anticancer | mdpi.comnih.govacs.org |
| Antibacterial | mdpi.comresearchgate.net |
| Antifungal | mdpi.comresearchgate.net |
| Anti-inflammatory | benthamscience.comresearchgate.net |
| Antiviral | mdpi.com |
| Antimalarial | mdpi.com |
| Anti-Alzheimer | mdpi.com |
| Antidiabetic | mdpi.com |
| Antioxidant | benthamscience.commdpi.com |
| Human Leukocyte Elastase Inhibition | mdpi.com |
| Serine Protease Inhibition | mdpi.com |
Structural Characteristics and Reactivity Insights of the Benzo[d]bu.edu.egbocsci.comoxazin-4-one Core
The benzo[d] bu.edu.egoxazin-4-one core consists of a benzene (B151609) ring fused to a 1,3-oxazin-4-one ring. This heterocyclic system contains an ester (lactone) and an imine (azomethine) functional group within the six-membered ring. The presence of these functionalities, along with the aromatic ring, dictates the molecule's chemical behavior.
The synthesis of the benzo[d] bu.edu.egoxazin-4-one core can be achieved through several methods, often starting from anthranilic acids. mdpi.com For instance, the reaction of anthranilic acid with acetic anhydride (B1165640) is a common method to produce 2-methyl-benzo[d] bu.edu.egoxazin-4-one. bu.edu.eg
Overview of Research Directions for Halogenated Benzo[d]bu.edu.egbocsci.comoxazin-4-one Derivatives, Specifically 6-Iodo-benzo[d]bu.edu.egbocsci.comoxazin-4-one
The introduction of halogen atoms into the benzoxazinone scaffold is a common strategy in medicinal chemistry to enhance biological activity, modulate physicochemical properties, and provide a handle for further chemical modifications. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
6-Iodo-benzo[d] bu.edu.egoxazin-4-one , a specific halogenated derivative, has garnered research interest. The iodine atom at the 6-position of the benzoxazinone ring significantly influences the electronic properties of the molecule and provides a site for various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
Research on 6-Iodo-benzo[d] bu.edu.egoxazin-4-one and its derivatives often focuses on their synthesis and subsequent reactions with various nucleophiles to create novel heterocyclic compounds with potential pharmacological applications. bu.edu.egresearchgate.net For example, 6-Iodo-2-methyl-benzo bu.edu.egoxazin-4-one can be prepared by refluxing 5-Iodoanthranilic acid with acetic anhydride. bu.edu.eg This compound then serves as a precursor for the synthesis of various quinazolinone derivatives by reacting it with different nitrogen-containing nucleophiles. bu.edu.egresearchgate.net
Properties of Selected 6-Iodo-benzo[d] bu.edu.egoxazin-4-one Derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 6-Iodo-1H-benzo[d] bu.edu.egoxazin-2(4H)-one | 1934585-31-5 | C8H6INO2 | 275.04 |
| 6-Iodo-2-phenyl-4H-benzo[d] bu.edu.egoxazin-4-one | 72875-83-3 | C14H8INO2 | 349.12 |
| 6-Iodo-2-methyl-benzo bu.edu.egoxazin-4-one | Not Available | C9H6INO2 | 287.05 |
The study of these iodo-substituted benzoxazinones contributes to the broader understanding of structure-activity relationships within this class of compounds and opens avenues for the development of new molecules with tailored properties for various applications, particularly in the field of medicine.
Structure
3D Structure
Properties
CAS No. |
1379328-39-8 |
|---|---|
Molecular Formula |
C8H4INO2 |
Molecular Weight |
273.03 g/mol |
IUPAC Name |
6-iodo-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H4INO2/c9-5-1-2-7-6(3-5)8(11)10-4-12-7/h1-4H |
InChI Key |
PJKOGVBXYMIKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)N=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo Benzo D 1 2 Oxazin 4 One
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 6-Iodo-benzo[d] researchgate.netnih.govoxazin-4-one have been foundational, relying on straightforward cyclization and acylation reactions.
The most direct and common starting material for the synthesis of 6-Iodo-benzo[d] researchgate.netnih.govoxazin-4-one is 5-iodoanthranilic acid. researchgate.netorgsyn.org The synthesis involves the cyclization of this precursor, which can be achieved through various reagents. One established method involves the reaction of 5-iodoanthranilic acid with a cyclizing agent to form the benzoxazinone (B8607429) ring. researchgate.net
The precursor, 5-iodoanthranilic acid, is itself typically prepared via the iodination of anthranilic acid. A common laboratory-scale preparation involves treating anthranilic acid with iodine monochloride in a hydrochloric acid solution. orgsyn.org This process yields 5-iodoanthranilic acid, which can then be used in subsequent cyclization steps.
| Starting Material | Reagent | Product | Yield | Reference |
| Anthranilic acid | Iodine monochloride, Hydrochloric acid | 5-Iodoanthranilic acid | 88-90% | orgsyn.org |
This table summarizes the synthesis of the key precursor for 6-Iodo-benzo[d] researchgate.netnih.govoxazin-4-one.
A widely used classical approach for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of an anthranilic acid followed by cyclodehydration. nih.gov For the synthesis of 6-iodo-2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one, 5-iodoanthranilic acid is treated with acetic anhydride (B1165640). researchgate.net This reaction proceeds via the N-acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization with the elimination of a water molecule to form the heterocyclic ring. researchgate.net Refluxing the N-acylated anthranilic acid in acetic anhydride is a common procedure to afford the desired benzoxazinone in good yields. nih.gov
| Starting Material | Reagent | Product | Conditions | Reference |
| 5-Iodoanthranilic acid | Acetic Anhydride | 6-Iodo-2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one | Reflux | researchgate.net |
This table illustrates the acylation and cyclodehydration method for synthesizing a derivative of 6-Iodo-benzo[d] researchgate.netnih.govoxazin-4-one.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govarkat-usa.org This technique has been successfully applied to the synthesis of 6-iodo-2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one from 5-iodoanthranilic acid and acetic anhydride. researchgate.net The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and product purity compared to conventional heating methods. koreascience.kr
| Starting Material | Reagent | Method | Product | Reference |
| 5-Iodoanthranilic acid | Acetic Anhydride | Microwave Irradiation | 6-Iodo-2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one | researchgate.net |
This table highlights the application of microwave-assisted synthesis for the target compound.
Mechanochemistry, which involves inducing reactions through mechanical force, offers a solvent-free and sustainable alternative to traditional synthesis. A green chemistry approach has been applied to the synthesis of related quinazolinone derivatives, starting from 6-iodo-2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one, utilizing a choline (B1196258) chloride-based deep eutectic solvent as a catalyst in a mechanochemical process. researchgate.net This indicates the potential for applying mechanochemical methods directly to the synthesis of the benzoxazinone itself, representing a promising area for future research.
Transition metal catalysis offers highly efficient and selective routes for the construction of heterocyclic systems, including benzoxazinones. Various transition metals have been employed to catalyze the formation of the benzoxazinone core.
Palladium-Catalyzed Reactions : Palladium catalysts are versatile for carbonylation reactions. A method for synthesizing 4H-benzo[e] researchgate.netnih.govoxazin-4-ones from ortho-iodophenols and cyanamide (B42294) involves a palladium-catalyzed carbonylation-cyclization domino reaction. diva-portal.orgresearchgate.net This approach provides a mild and convenient one-step preparation. diva-portal.orgresearchgate.netnih.gov
Copper-Catalyzed Reactions : Copper catalysts, such as copper(I) chloride, have been used in the decarboxylative coupling of anthranilic acids to access 2-substituted-4H-benzo[d] researchgate.netnih.govoxazin-4-ones. nih.gov
Rhodium-Catalyzed Reactions : Rhodium(III)-catalyzed cascade reactions utilizing dioxazolones have been reported for the preparation of 2,5-disubstituted benzoxazine-4-ones. nih.gov Another rhodium(III)-catalyzed method involves the ortho-carbonylation of anilines to construct the benzoxazin-4-one scaffold in a highly atom-economical, one-pot manner. nih.gov
Silver-Catalyzed Reactions : A silver carbonate/trifluoroacetic acid system has been shown to catalyze the intramolecular 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles to yield fused 1H-benzo nih.govdiva-portal.orgimidazo[1,2-c] researchgate.netnih.govoxazin-1-one derivatives with high regioselectivity. nih.gov
| Catalyst Type | Reaction Description | Substrates | Reference |
| Palladium | Carbonylation-cyclization | o-Iodophenols, cyanamide | diva-portal.orgresearchgate.net |
| Copper | Decarboxylative coupling | Anthranilic acids | nih.gov |
| Rhodium | Cascade annulation / C-H carbonylation | Carboxylic acids, dioxazolones / Anilines | nih.gov |
| Silver | Intramolecular oxacyclization | N-Boc-2-alkynylbenzimidazoles | nih.gov |
This table provides an overview of various transition metal-catalyzed approaches to synthesizing the benzoxazinone core.
Transition Metal-Catalyzed Syntheses
Palladium-Catalyzed Carbonylative Cyclization
A robust method for the synthesis of benzoxazin-4-ones involves a palladium-catalyzed carbonylative cyclization of ortho-halophenols. This domino reaction sequence provides a mild and efficient route to access the benzoxazinone scaffold. diva-portal.orgnih.gov The process typically utilizes an ortho-iodophenol as the starting material, which undergoes a carbonylative coupling with a suitable nitrogen source, such as cyanamide, in the presence of a palladium catalyst and a carbon monoxide source. diva-portal.orgnih.govresearchgate.net Molybdenum hexacarbonyl (Mo(CO)₆) is often employed as a solid CO-releasing agent, obviating the need for handling gaseous carbon monoxide. diva-portal.orgnih.govresearchgate.net
The reaction proceeds via the formation of an N-cyanobenzamide intermediate, which then undergoes a spontaneous intramolecular cyclization to yield the final 4H-benzo[e] nih.govdigitellinc.comoxazin-4-one product. researchgate.net This methodology has been shown to be compatible with a range of functional groups on the aromatic ring, including electron-withdrawing and electron-donating substituents. diva-portal.orgnih.gov For instance, chloro, bromo, and even nitro groups are well-tolerated under the mild reaction conditions. diva-portal.orgnih.gov The versatility of this approach is further highlighted by its extension to include ortho-bromophenols as substrates. diva-portal.orgnih.gov
| Catalyst | CO Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | Mo(CO)₆ | Et₃N | 1,4-Dioxane | 65 | 76-96 | diva-portal.orgnih.gov |
| Pd(OAc)₂ | Mo(CO)₆ | DBU | 1,4-Dioxane | 65 | Moderate to Excellent | nih.govresearchgate.net |
Table 1: Representative Conditions for Palladium-Catalyzed Carbonylative Cyclization
Copper-Catalyzed Decarboxylative Coupling
Copper-catalyzed reactions offer an alternative and efficient pathway to benzoxazin-4-ones. One such method is the copper(I)-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids. nih.gov This one-pot synthesis proceeds under mild conditions and provides good to excellent yields of 2-substituted-4H-benzo[d] nih.govdigitellinc.comoxazin-4-ones. nih.gov The reaction mechanism is believed to involve a key amidation step, and it accommodates a variety of substituents on both the anthranilic acid and the α-keto acid. nih.gov
Another notable copper-catalyzed approach is the cascade annulation of nitriles, aldehydes, and diaryliodonium salts. rsc.org This one-pot [2+2+2] cyclization efficiently produces 2,4-disubstituted benzoxazine (B1645224) derivatives. rsc.org Furthermore, a copper-catalyzed tandem intramolecular C–N coupling/rearrangement process has been developed, providing a novel strategy for the construction of the 4H-3,1-benzoxazin-4-one skeleton. acs.org
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuCl | (if applicable) | (if applicable) | (if applicable) | Mild | up to 87 | nih.gov |
| CuI | (if applicable) | (if applicable) | Toluene | Reflux | Good | rsc.org |
Table 2: Overview of Copper-Catalyzed Syntheses of Benzoxazinones
Gold(I)-Catalyzed Cycloisomerization (for related benzoxazines)
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. digitellinc.com Specifically, gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides presents a chemoselective route to 4H-benzo[d] nih.govdigitellinc.comoxazines. nih.govresearchgate.net This method proceeds via a 6-exo-dig cyclization pathway, where the amide oxygen attacks the alkyne, leading to the formation of the benzoxazine ring. nih.govresearchgate.net
The reaction is typically carried out under very mild conditions, often at room temperature, and does not require an inert atmosphere, which are significant advantages over other metal-catalyzed procedures. nih.gov The mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by the nucleophilic attack of the amide oxygen. nih.govresearchgate.net This methodology has been successfully applied to synthesize a variety of substituted 4H-benzo[d] nih.govdigitellinc.comoxazines in modest to excellent yields. nih.gov
| Gold Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| [AuCl(L)]/AgOTf | Phosphine | CH₂Cl₂ | RT to 30 | 46-90 | nih.gov |
Table 3: General Conditions for Gold(I)-Catalyzed Cycloisomerization of N-(2-alkynyl)aryl benzamides
Oxidative Cyclization and Decarbonylative Cleavage Strategies
Oxidative cyclization represents another synthetic avenue towards benzoxazinone-related structures. A notable example is the non-enzymatic deiodination of thyroid hormones, which proceeds through a hypervalent iodaoxinium state. rsc.org This process involves the direct oxidation of protected thyroxine derivatives to form a cyclic diaryliodonium salt, which can then undergo further transformations. rsc.org While not a direct synthesis of 6-iodo-benzo[d] nih.govdigitellinc.comoxazin-4-one, this chemistry highlights the potential for oxidative cyclization strategies involving iodine-containing precursors.
In a more direct approach, copper-catalyzed oxidative cyclization has been employed for the synthesis of related heterocyclic systems like benzo[b] nih.govnih.govdiazocin-6(5H)-one derivatives from 2-aryl-1H-indoles and 1,1-enediamines. rsc.org This complex cascade reaction involves regioselective free radical oxidation and intramolecular cyclization, demonstrating the utility of oxidative methods in building complex heterocyclic frameworks. rsc.org
Reactivity and Derivatization Studies of 6 Iodo Benzo D 1 2 Oxazin 4 One
Nucleophilic Ring-Opening and Rearrangement Reactions
The 6-iodo-2-methyl-benzo[d] bu.edu.egresearchgate.netoxazin-4-one derivative is a key starting material for synthesizing a variety of heterocyclic compounds. bu.edu.eg Its reactivity towards nucleophiles allows for the construction of more complex molecular architectures, particularly those based on the quinazolinone scaffold.
The benzoxazinone (B8607429) ring is susceptible to attack by various nitrogen nucleophiles, leading to ring-opening and subsequent rearrangement to form substituted quinazolinones. bu.edu.egresearchgate.net This reactivity has been extensively explored with a range of nucleophiles including hydrazine (B178648) hydrate (B1144303), formamide, hydroxylamine (B1172632) hydrochloride, aliphatic and aromatic amines, amino acids, and sodium azide (B81097). researchgate.netiiste.org
Hydrazines: The reaction of 6-iodo-2-methyl-benzo[d] bu.edu.egresearchgate.netoxazin-4-one with hydrazine hydrate in refluxing ethanol (B145695) leads to the formation of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.egbu.edu.eg This transformation involves the initial attack of the hydrazine on the carbonyl group of the oxazinone ring, followed by ring opening and recyclization.
Amines: Both aliphatic and aromatic amines readily react with 6-iodo-2-methyl-benzo[d] bu.edu.egresearchgate.netoxazin-4-one to yield the corresponding 3-substituted-6-iodo-2-methyl-3H-quinazolin-4-ones. For example, reaction with benzylamine (B48309) in acetic acid produces 3-benzyl-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net
Amino Acids: The reactivity with amino acids has also been investigated, leading to the formation of N-(6-iodo-2-methyl-4-oxo-4H-quinazolin-3-yl) derivatives. researchgate.net
Sodium Azide: Treatment with sodium azide offers a pathway to other heterocyclic systems. researchgate.netiiste.org
Hydroxylamine Hydrochloride: The reaction with hydroxylamine hydrochloride in boiling pyridine (B92270) results in the formation of 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg
Formamide: When reacted with formamide, 6-iodo-2-methyl-benzo[d] bu.edu.egresearchgate.netoxazin-4-one is converted to 6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.egbu.edu.eg
The following table summarizes the products obtained from the reaction of 6-iodo-2-methyl-benzo[d] bu.edu.egresearchgate.netoxazin-4-one with various nitrogen nucleophiles:
| Nitrogen Nucleophile | Product | Reference |
|---|---|---|
| Hydrazine Hydrate | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.egbu.edu.eg |
| Benzylamine | 3-benzyl-6-iodo-2-methyl-3H-quinazolin-4-one | researchgate.net |
| Amino Acids | N-(6-iodo-2-methyl-4-oxo-4H-quinazolin-3-yl) derivatives | researchgate.net |
| Hydroxylamine Hydrochloride | 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |
| Formamide | 6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.egbu.edu.eg |
The reaction of 6-iodo-benzo[d] bu.edu.egresearchgate.netoxazin-4-one derivatives with bifunctional nucleophiles provides a direct route to annelated quinazolinone systems. These reactions are significant as they allow for the construction of polycyclic heterocyclic frameworks in a single step. For instance, the reaction with o-phenylenediamine (B120857) in the presence of acetic acid and sodium acetate (B1210297) leads to the formation of fused quinazolinone structures. researchgate.net Similarly, reactions with other diamines can be employed to create a variety of annelated products. The versatility of this approach makes it a valuable tool in the synthesis of complex heterocyclic libraries. researchgate.netnih.gov
The general strategy involves the initial reaction of the amine group of the bifunctional nucleophile with the benzoxazinone, followed by an intramolecular cyclization of the second nucleophilic group onto the newly formed quinazolinone ring. This methodology has been successfully applied to synthesize a range of fused systems. nih.gov
Beyond the formation of quinazolinones, 6-iodo-benzo[d] bu.edu.egresearchgate.netoxazin-4-one can be transformed into other heterocyclic systems. For example, its reaction with sodium azide can lead to the formation of tetrazole-containing compounds, although the specific conditions and products are not detailed in the provided search results. researchgate.netiiste.org Additionally, the iodo-substituent provides a handle for further functionalization through cross-coupling reactions, which can then be followed by cyclization to afford a diverse range of heterocyclic structures. The development of synthetic routes to novel heterocyclic systems from readily available starting materials like 6-iodo-benzo[d] bu.edu.egresearchgate.netoxazin-4-one is an active area of research.
Electrophilic and Radical Transformations
The presence of the iodo group at the 6-position of the benzo[d] bu.edu.egresearchgate.netoxazin-4-one ring offers a valuable site for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituted benzoxazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for introducing aryl and heteroaryl groups at the 6-position.
Sonogashira-Hagihara Coupling: This cross-coupling reaction utilizes a terminal alkyne as the coupling partner, catalyzed by palladium and a copper co-catalyst. beilstein-journals.org It provides a direct route to 6-alkynyl-substituted benzoxazinones, which are valuable intermediates for further transformations. beilstein-journals.org
The ability to perform these cross-coupling reactions on the 6-iodo-benzo[d] bu.edu.egresearchgate.netoxazin-4-one scaffold significantly expands its synthetic utility, enabling the synthesis of a diverse array of derivatives with potentially interesting biological or material properties.
The selective functionalization of different positions on the benzo[d] bu.edu.egresearchgate.netoxazin-4-one ring is crucial for the targeted synthesis of specific derivatives. The reactivity of the ring is influenced by the electronic nature of the substituents present.
In the case of 6-iodo-benzo[d] bu.edu.egresearchgate.netoxazin-4-one, the primary sites for reaction are the C2 and C4 positions of the oxazinone ring, which are susceptible to nucleophilic attack, and the C6 position, which can be functionalized via the iodo group. Electron-donating groups on the aromatic ring tend to favor the formation of 4H-benzo[d] bu.edu.egresearchgate.netoxazin-4-ones, while electron-withdrawing groups may favor the formation of dihydro analogs. nih.govresearchgate.net
The selective manipulation of these reactive sites allows for a high degree of control over the final product, enabling the synthesis of a wide range of structurally diverse compounds from a single starting material.
Mechanistic Investigations of Chemical Transformations Involving 6 Iodo Benzo D 1 2 Oxazin 4 One
Elucidation of Reaction Pathways and Intermediates
The primary chemical transformations of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one involve its reactions with various nitrogen nucleophiles, leading to the formation of quinazolinone derivatives. researchgate.net The reaction mechanism for these transformations generally proceeds through a nucleophilic attack on the carbonyl group of the oxazinone ring, followed by ring opening and subsequent cyclization.
A key study on the reactivity of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with nitrogen nucleophiles outlines two primary proposed pathways for the formation of 3-substituted quinazolinones. nih.gov These pathways are initiated by the nucleophilic attack of an amine on the electrophilic carbon of the oxazinone ring.
Pathway A involves the initial attack of the nitrogen nucleophile at the C-4 position of the benzoxazinone (B8607429) ring, leading to the opening of the heterocyclic ring to form an N-substituted-2-acetamido-5-iodobenzamide intermediate. This intermediate then undergoes cyclization with the elimination of a water molecule to yield the final quinazolinone product.
Pathway B suggests an alternative route where the nucleophile attacks the C-2 position. This is followed by a rearrangement and subsequent ring closure to form the quinazolinone ring system.
The reaction of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles such as hydrazine (B178648) hydrate (B1144303), hydroxylamine (B1172632) hydrochloride, and primary amines has been shown to produce a range of substituted quinazolinones. researchgate.net For instance, treatment with hydrazine hydrate in boiling ethanol (B145695) results in the formation of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net Similarly, reaction with hydroxylamine hydrochloride in boiling pyridine (B92270) yields 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net
The following table summarizes the products obtained from the reaction of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with different nitrogen nucleophiles, showcasing the versatility of this starting material in generating a diverse library of quinazolinone derivatives.
| Nucleophile | Product |
| Hydrazine hydrate | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one |
| Hydroxylamine hydrochloride | 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one |
| Ethylamine | 3-ethyl-6-iodo-2-methyl-3H-quinazolin-4-one |
| 4-Chloroaniline | 3-(4-chlorophenyl)-6-iodo-2-methyl-3H-quinazolin-4-one |
| o-Phenylenediamine (B120857) | 3-(2-aminophenyl)-6-iodo-2-methyl-3H-quinazolin-4-one |
| Benzylamine (B48309) | 3-benzyl-6-iodo-2-methyl-3H-quinazolin-4-one |
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents plays a crucial role in directing the outcome and efficiency of chemical transformations involving 6-Iodo-benzo[d] researchgate.netmdpi.comoxazin-4-one. While extensive studies on a wide range of catalysts for this specific compound are limited, the existing literature highlights the importance of the reaction medium and specific reagents in promoting the desired transformations.
In the reactions of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with various amines, glacial acetic acid is commonly employed as the solvent. researchgate.net Acetic acid can act as a catalyst by protonating the carbonyl oxygen of the benzoxazinone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. It also serves as a suitable solvent for both the reactants and the resulting products. In some reactions, anhydrous sodium acetate (B1210297) is also added, which can act as a base to facilitate the final cyclization step. researchgate.net
The nature of the nucleophile itself is a key determinant of the reaction's progression. Stronger nucleophiles will react more readily, and the structure of the nucleophile will be incorporated into the final quinazolinone product. For example, the use of bifunctional nucleophiles like o-phenylenediamine leads to the formation of a specific isomer of the product. nih.gov
While transition metal catalysis is a powerful tool for many transformations involving aryl iodides, detailed studies on the catalytic coupling reactions starting directly from 6-iodo-benzo[d] researchgate.netmdpi.comoxazin-4-one are not extensively reported in the available literature. However, related studies on other benzoxazinone derivatives suggest that palladium and copper catalysts could potentially be used for cross-coupling reactions at the iodo-position, although this would represent a different class of transformation than the nucleophilic additions discussed above. mdpi.com
The efficiency of these reactions, in terms of yield, is influenced by the specific nucleophile used and the reaction conditions. The table below presents the reported yields for the synthesis of various quinazolinone derivatives from 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one.
| Nucleophile | Reaction Conditions | Yield (%) |
| Hydrazine hydrate | Boiling ethanol | Not Specified |
| Hydroxylamine hydrochloride | Boiling pyridine | Not Specified |
| Ethylamine | Boiling acetic acid | Not Specified |
| 4-Chloroaniline | Boiling acetic acid | Not Specified |
| o-Phenylenediamine | Boiling acetic acid | Not Specified |
| Benzylamine | Boiling acetic acid | Not Specified |
| Ethanolamine | Boiling acetic acid, anhydrous sodium acetate | Not Specified |
Kinetic Studies and Activation Parameters for Specific Transformations
Detailed kinetic studies and the determination of activation parameters for specific chemical transformations involving 6-Iodo-benzo[d] researchgate.netmdpi.comoxazin-4-one are not extensively available in the current scientific literature. Such studies are essential for a deeper understanding of the reaction mechanisms, including the identification of rate-determining steps and the influence of various factors on the reaction rate.
Kinetic investigations would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants and catalysts). From this data, rate laws, rate constants, and activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined.
In the absence of specific kinetic data for 6-Iodo-benzo[d] researchgate.netmdpi.comoxazin-4-one, general principles of physical organic chemistry can be applied to infer likely trends. For instance, the rate of the nucleophilic attack on the benzoxazinone ring would be expected to increase with the nucleophilicity of the attacking species and with increasing temperature. The presence of the electron-withdrawing iodine atom at the 6-position may have a modest electronic effect on the reactivity of the benzoxazinone ring, although this has not been quantitatively studied.
Further research, including experimental kinetic studies and computational modeling, would be necessary to provide a quantitative understanding of the reaction dynamics and to determine the activation parameters for transformations of this compound.
An in-depth analysis of the chemical compound 6-Iodo-benzo[d] nih.govnih.govoxazin-4-one reveals a complex and multifaceted spectroscopic and structural profile. Researchers have employed a variety of analytical techniques to elucidate its molecular architecture and properties. This article provides a comprehensive overview of the spectroscopic and structural characterization methods used in the study of this compound and its derivatives.
Spectroscopic and Structural Characterization Methods in Research
Computational and Theoretical Chemistry Studies of 6 Iodo Benzo D 1 2 Oxazin 4 One and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
Molecular Geometry Optimization and Electronic Structure Analysis
The electronic structure of these compounds is also a key focus of DFT studies. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov For instance, in studies of related benzoxazole (B165842) derivatives, DFT calculations have been used to determine that most of the molecules were soft molecules with an electrophilic nature. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study hyperconjugative interactions and charge delocalization within the molecule. researchgate.net
Table 1: Illustrative Data from DFT-Based Electronic Structure Analysis of a Hypothetical Benzoxazinone (B8607429) Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and intermolecular interactions. |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. These calculated frequencies are often scaled to better match experimental values. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov
Mechanistic Insights into Reaction Pathways and Transition States
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. nih.gov This involves locating the transition state structures and calculating the energy barriers for different possible reaction pathways. For example, in the synthesis of 1H-benzo nih.govnih.govimidazo[1,2-c] nih.govnih.govoxazin-1-one derivatives, DFT calculations were used to rationalize the observed regioselectivity of the cyclization reaction. nih.gov The calculations showed that the 6-endo-dig cyclization pathway was energetically more favorable than the 5-exo-dig pathway, which was in excellent agreement with the experimental outcome. nih.gov Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics Simulations (for derived compounds)
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, which is particularly useful for understanding the interactions of derived compounds with biological macromolecules like proteins. nih.gov In a study of novel benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the complex was monitored over the simulation time to understand its stability. A stable complex, as indicated by low RMSD fluctuations, suggests a favorable binding interaction. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction (for derived compounds and their biological activity mechanisms)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of their biological activity. For derivatives of the benzo[d] nih.govnih.govoxazin-4-one scaffold, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes.
For instance, in the development of novel 1,3,4-oxadiazole (B1194373) derivatives as potential anticancer agents, molecular docking was used to simulate the binding of the compounds into the active site of the target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. In a study on benzoxazole derivatives, molecular docking against the 4URO receptor showed that a particular compound had a high dock score, indicating a strong binding affinity. nih.gov These computational predictions can guide the design of more potent and selective inhibitors.
Role of 6 Iodo Benzo D 1 2 Oxazin 4 One As a Precursor in Medicinal Chemistry Research
Design and Synthesis of Novel Heterocyclic Scaffolds with Potential Biological Activity
The core structure of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one is a key building block for the creation of diverse heterocyclic systems. The benzoxazinone (B8607429) ring is reactive towards various nucleophiles, which enables the expansion of the core structure into different, more complex scaffolds. This reactivity is central to its role as a precursor in synthetic medicinal chemistry.
A primary synthetic route involves the reaction of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one with nitrogen-containing nucleophiles. This process opens the oxazinone ring and allows for the incorporation of new functionalities, leading to the formation of annelated quinazolinone derivatives and other related systems. For instance, reacting 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one with compounds such as hydroxylamine (B1172632) hydrochloride, hydrazine (B178648) hydrate (B1144303), formamide, various amines (aliphatic, aromatic, aralkyl, and heteryl), amino acids, ethanolamine, and sodium azide (B81097) results in a wide array of novel heterocyclic compounds. nih.gov The specific outcome of the reaction is dependent on the nucleophile used, providing a method to systematically generate a library of new chemical entities for biological screening. nih.gov The general stability and reactivity of benzoxazinones make them valuable intermediates for creating new compounds with potential pharmacological activities. nih.gov
The synthesis of these new scaffolds is typically confirmed using modern spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to ensure the correct chemical structures have been obtained. nih.gov
In Vitro Studies of Derived Compounds for Specific Biological Mechanisms
Once synthesized, the novel compounds derived from 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one are subjected to a variety of in vitro assays to determine their potential biological activities. These studies are crucial for identifying promising lead compounds for further development.
The 4H-3,1-benzoxazin-4-one scaffold is recognized for its potential as an inhibitor of serine proteases. nih.gov These enzymes play critical roles in various physiological and pathological processes. One important target is Human Leukocyte Elastase (HLE), a serine protease implicated in the tissue damage associated with inflammatory diseases. chemisgroup.us The mechanism of inhibition by benzoxazinones involves the acylation of the active site serine residue of the enzyme. nih.gov
Derivatives of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one are therefore considered candidates for the development of new HLE inhibitors. Research into nonpeptidic, trifluoromethyl ketone-based inhibitors has demonstrated that the central heterocyclic template is key to their inhibitory action. nih.gov While specific data on 6-iodo derivatives is limited, the general class of benzoxazinones has been shown to possess inhibitory activity against HLE, suggesting that compounds derived from the 6-iodo precursor would be promising subjects for such investigations. nih.govchemisgroup.us
Derivatives of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one have been investigated for their potential as antimicrobial agents. In one study, a series of compounds synthesized from the 6-iodo precursor were screened for their activity against different strains of bacteria and fungi. nih.gov This involves in vitro assays where the compounds are tested for their ability to inhibit the growth of various microorganisms.
For example, a study on different benzo[d] nih.govneliti.comoxazin-4-one derivatives, prepared through the reaction of Schiff bases with salicylic (B10762653) acid, tested their efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Klebsiella pneumoniae (a Gram-negative bacterium). neliti.com The results, shown in the table below, indicated that some compounds displayed good activity against Staphylococcus aureus, while others were moderately effective against Klebsiella pneumoniae when compared to the antibiotic ciprofloxacin. neliti.com Such screenings help to identify which structural modifications lead to the most potent antimicrobial effects.
Table 1: Antibacterial Activity of Selected Benzo[d] nih.govneliti.comoxazin-4-one Derivatives
| Compound | Target Bacterium | Activity Level |
|---|---|---|
| Derivative M5 | Staphylococcus aureus | Good |
| Various Derivatives | Klebsiella pneumoniae | Moderate |
Data sourced from a study on various benzo[d] nih.govneliti.comoxazin-4-one derivatives. neliti.com
The search for new antimicrobial agents is critical due to the rise of resistant strains, and heterocyclic compounds like those derived from 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one represent a promising area of research. nih.govnih.gov
The development of novel anticancer agents is a major focus of medicinal chemistry. Heterocyclic compounds, including derivatives of benzoxazinones, are frequently evaluated for their ability to inhibit the growth of cancer cells. researchgate.net In vitro studies using various cancer cell lines are a primary method for assessing this antiproliferative activity.
Research on compounds structurally related to 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one has shown promising results. For instance, novel 1,4-benzodiazepine (B1214927) derivatives have been synthesized and tested for their ability to inhibit the proliferation of tumor cells, with some compounds showing activity in the micromolar range. nih.gov Similarly, certain quinazoline (B50416) derivatives have demonstrated low micromolar cytotoxicity against a range of cancer cell lines, including MGC-803, MCF-7, PC-9, A549, and H1975. researchgate.net
These studies often investigate the mechanism of action, such as the induction of apoptosis (programmed cell death) or arrest of the cell cycle, to understand how the compounds exert their effects. nih.gov While specific antiproliferative data on derivatives of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one is not widely available, the established anticancer potential of the broader benzoxazinone and quinazolinone classes makes this a fertile area for future research. researchgate.netresearchgate.net
Understanding how a compound interacts with its biological target is fundamental to drug development. For many derivatives of heterocyclic scaffolds, this involves studying their ability to bind to specific receptors. In vitro receptor binding assays are used to measure the affinity of a compound for a particular receptor.
A study on novel 6-aryl-1,4-dihydro-benzo[d] nih.govneliti.comoxazin-2-ones, which are structurally related to derivatives of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one, identified them as potent and selective antagonists for the progesterone (B1679170) receptor. nih.gov These compounds were tested for their ability to displace a known ligand from the receptor, and their binding affinity was quantified. The study demonstrated that these compounds showed high selectivity for the progesterone receptor over other steroid receptors. nih.gov Similarly, other related benzoxazine (B1645224) derivatives have been designed and synthesized as antagonists for the 5-HT6 serotonin (B10506) receptor, showing subnanomolar affinities. nih.gov These examples highlight the potential for derivatives of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one to be developed as targeted receptor modulators.
Structure-Activity Relationship (SAR) Studies of Derived Compounds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical features of a molecule contribute to its biological activity. By synthesizing a series of related compounds and comparing their activities, researchers can identify the key structural motifs required for potency and selectivity. chemisgroup.usnih.gov
For derivatives of 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one, SAR studies would involve systematically modifying different parts of the molecule. For example, the nature and position of substituents on the quinazolinone ring formed after reaction could be varied. The iodine atom at the 6-position could also be replaced with other functional groups to assess its importance.
In studies of related benzoxazinones and benzodiazepines, SAR analyses have been crucial. For instance, in a series of 3-amino-6-phenylpyridin-2-one inhibitors of Human Leukocyte Elastase, varying the substituent at the N-3 position was found to have a dramatic effect on oral activity, even though it had little effect on in vitro potency. nih.gov This highlights that different structural features can influence different pharmacological properties. Similarly, for 1,4-benzodiazepines, it has been noted that very little alteration is possible on the benzene (B151609) ring, while the diazepine (B8756704) ring is more flexible for structural modifications. chemisgroup.us These principles would guide the rational design of new, more effective compounds based on the 6-Iodo-benzo[d] nih.govneliti.comoxazin-4-one scaffold.
Emerging Applications and Future Research Directions
Further Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are paramount in modern organic synthesis. While traditional methods for creating benzoxazinones exist, future work on 6-Iodo-benzo[d] mdpi.combwise.kroxazin-4-one should prioritize more sustainable routes.
Research on related benzoxazin-4-ones has demonstrated the feasibility of transition-metal-free approaches. nih.gov One such method involves an I2/TBHP-mediated oxidative coupling and isocyanide insertion, which proceeds under mild conditions. nih.govmdpi.com Another promising green strategy is the use of domino reactions, such as the palladium-catalyzed carbonylation-cyclization of ortho-iodophenols, which constructs the heterocyclic core in a single, atom-economical step. nih.govresearchgate.net Applying these principles to the synthesis of 6-Iodo-benzo[d] mdpi.combwise.kroxazin-4-one, potentially starting from 2-amino-5-iodobenzoic acid, could lead to more efficient and environmentally benign production protocols. researchgate.net
Future research could focus on:
Optimization of solvent-free or aqueous reaction conditions.
Development of recyclable catalysts for cyclization reactions.
Use of microwave-assisted synthesis to reduce reaction times and energy consumption, a technique that has been explored for analogous systems. nih.govresearchgate.net
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The reactivity of 6-Iodo-benzo[d] mdpi.combwise.kroxazin-4-one has been primarily explored with various nitrogen nucleophiles. researchgate.net Studies have shown that the benzoxazinone (B8607429) ring can be opened and transformed by reacting with compounds like hydrazine (B178648) hydrate (B1144303), hydroxylamine (B1172632) hydrochloride, amines, and amino acids to create a variety of quinazolinone derivatives and related heterocyclic systems. researchgate.net
| Reactant Class | Specific Nucleophile(s) | Resulting Product Type |
|---|---|---|
| Hydrazines | Hydrazine hydrate | Annelated quinazolinones |
| Hydroxylamines | Hydroxylamine hydrochloride | Related heterocyclic systems |
| Amides | Formamide | Annelated quinazolinones |
| Amines | Aliphatic, aromatic, aralkyl amines | Annelated quinazolinones |
| Amino Acids | Various | Related heterocyclic systems |
| Azides | Sodium azide (B81097) | Related heterocyclic systems |
The true untapped potential, however, lies in the iodine substituent. Aryl iodides are exceptionally versatile handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future research should vigorously explore these pathways to generate novel libraries of 6-substituted benzoxazinones, which are otherwise difficult to access. This would enable the introduction of diverse alkyl, aryl, and amino groups, significantly expanding the chemical space and potential applications of this scaffold.
Advanced Materials Science Applications (e.g., polymeric materials, optical agents)
While specific research into the materials applications of 6-Iodo-benzo[d] mdpi.combwise.kroxazin-4-one is not yet established, the general class of N,O-heterocycles is recognized for its potential in materials science. researchgate.net The unique combination of a rigid heterocyclic core and a heavy iodine atom suggests several speculative yet promising future directions.
Polymeric Materials: The iodine atom serves as a prime functional group for polymerization. Through cross-coupling reactions, the molecule could be incorporated as a monomer into novel polymers. These materials could exhibit enhanced thermal stability or unique photophysical properties. The polymerization of related cyclic esters like 1,3-dioxolan-4-ones to form polyesters provides a conceptual framework for how such ring-containing monomers can be utilized. nih.gov
Optical Agents: Materials containing heavy atoms like iodine often exhibit a high refractive index. This property could be exploited in the development of advanced optical materials. Furthermore, the extended aromatic system of the benzoxazinone core could be modified through substitution (leveraging the iodine handle) to tune its fluorescence or other optical properties, making it a candidate for sensors or imaging agents.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. researchgate.net This technology is particularly well-suited for multistep syntheses involving hazardous reagents or unstable intermediates. acs.orguq.edu.au
The synthesis of benzoxazinone analogues has been successfully translated to fully integrated continuous-flow protocols. acs.org For example, a three-step sequence involving nitration, hydrogenation, and acid-catalyzed cyclization was performed in a continuous manner, resulting in a significant yield increase from 67% in batch to 83% in flow. acs.orguq.edu.au Photochemical syntheses of benzoxazinones have also been shown to be more efficient in flow reactors, enabling gram-scale production. bwise.kr
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Starting Material | 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide | 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide |
| Key Steps | Dinitration, Hydrogenation, Cyclization | Dinitration, Hydrogenation, Cyclization |
| Overall Yield | 67% | 83% |
| Safety Concerns | Handling of unstable nitro/amino intermediates, nitration exotherms | Improved control of exotherms, inline processing of unstable intermediates |
Given these successes, a key future direction is the development of a continuous-flow synthesis for 6-Iodo-benzo[d] mdpi.combwise.kroxazin-4-one. Automation of this process would be crucial for producing this compound and its derivatives in a reproducible, safe, and scalable manner for further research and potential commercial applications. nih.gov
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Methods
Initial characterization of 6-Iodo-benzo[d] mdpi.combwise.kroxazin-4-one has relied on standard spectroscopic techniques like IR, 1H-NMR, and mass spectrometry. researchgate.net To gain a deeper understanding of its structure, reactivity, and potential interactions, more advanced methods are necessary.
Advanced Spectroscopy: Techniques such as 2D-NMR (COSY, HMBC, HSQC) can provide unambiguous confirmation of the structure and connectivity of its derivatives. X-ray crystallography would offer definitive proof of the three-dimensional structure, which is invaluable for understanding intermolecular interactions and for guiding computational models.
Computational Chemistry: In silico methods are powerful tools for predicting and explaining chemical behavior. For related benzoxazinone systems, computational analyses have been used to predict binding modes to biological targets, rationalize structure-activity relationships, and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.comnih.gov Molecular dynamics simulations have been employed to understand how these molecules behave within protein binding pockets. nih.gov Furthermore, computational studies can elucidate reaction mechanisms, as demonstrated in the regioselective cyclization to form other heterocyclic systems, where calculations correctly predicted the favored reaction pathway. nih.gov Applying these computational tools to 6-Iodo-benzo[d] mdpi.combwise.kroxazin-4-one could accelerate the discovery of its potential applications by predicting its reactivity and biological targets.
Q & A
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Discrepancies in anti-inflammatory vs. antibacterial efficacy may arise from assay conditions (e.g., cell line specificity or carrageenan-induced edema models). Cross-validation using orthogonal assays (e.g., ELISA for cytokine profiling and broth microdilution for MIC determination) is recommended. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .
Q. How does fluorine substitution at adjacent positions influence the reactivity of this compound?
- Fluorine at the 5- or 7-position increases electrophilicity of the oxazinone ring, facilitating nucleophilic attacks at the 4-position. For example, 5,6-difluoro analogs exhibit enhanced stability in plasma (t₁/₂ > 6 hours) compared to non-fluorinated derivatives (t₁/₂ ~2 hours) .
Methodological Challenges
Q. What are the best practices for establishing structure-activity relationships (SAR) in iodinated benzoxazinones?
- Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., -CH₃, -OCH₃, -Cl) at positions 2, 5, and 7.
- Step 2 : Evaluate biological activity across multiple assays (e.g., antimicrobial, anti-inflammatory).
- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding (e.g., COX-2 or DNA gyrase).
- Example: 5-Ethyl-7-methoxy derivatives showed a 10-fold increase in HNE inhibition compared to the parent compound .
Q. How can solvent effects be mitigated during the scale-up of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
